1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
Overview
Description
1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the production of amyloid-beta and tau phosphorylation, given the similar compound’s effects . Amyloid-beta is a peptide that aggregates to form plaques in the brains of Alzheimer’s patients, while tau is a protein that forms neurofibrillary tangles in the same condition.
Result of Action
The similar compound was found to prevent the formation of amyloid-beta and reduce tau phosphorylation in cellular models of alzheimer’s disease , suggesting potential therapeutic effects against this condition.
Biological Activity
1-(4-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 338423-65-7 and molecular formula C17H17N3O3, exhibits a range of pharmacological properties that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that benzimidazole derivatives often exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the upregulation of p53, similar to other benzimidazole derivatives .
Antimicrobial Properties
Benzimidazole derivatives are also known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
Microorganism | MIC (μg/ml) | Standard Comparison |
---|---|---|
S. typhi | 50 | Ampicillin (100) |
C. albicans | 250 | Griseofulvin (500) |
This demonstrates that it possesses significant antibacterial and antifungal properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications on the benzene ring and the nitro group significantly influence biological activity. The presence of the methoxy group at the para position enhances lipophilicity and potentially increases cellular uptake .
Case Studies
Several studies have explored the biological effects of benzimidazole derivatives:
- Antitumor Study : A study involving a series of benzimidazole compounds demonstrated that modifications at specific positions can lead to enhanced antiproliferative activity against human cancer cell lines .
- Antimicrobial Assessment : A comprehensive evaluation of various benzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values compared to standard antibiotics .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZESJLNODSAQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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